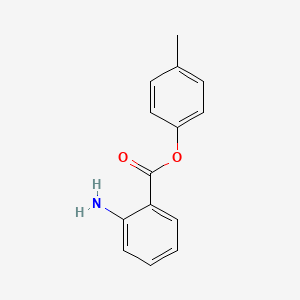

4-Methylphenyl 2-aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methylphenyl 2-aminobenzoate is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl group on the phenyl ring and an amino group on the benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphenyl 2-aminoben

Biologische Aktivität

4-Methylphenyl 2-aminobenzoate, also known by its chemical identifier 100669-97-4, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its antitumor properties, synthesis pathways, and related research findings.

Chemical Structure and Synthesis

This compound is an organic compound that can be synthesized through various chemical reactions involving benzoic acid derivatives and amines. The synthesis often involves the reaction of methyl 4-formylbenzoate with appropriate amines, yielding derivatives that exhibit significant biological activity.

General Synthesis Pathway:

- Starting Materials: Methyl 4-formylbenzoate and amines.

- Reagents: Common reagents include chloroform and various catalysts.

- Reaction Conditions: Typically conducted under controlled temperatures to optimize yield.

- Products: The final product is purified through crystallization or chromatography.

Antitumor Properties

Research indicates that derivatives of this compound exhibit potent antitumor activity. Notably, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Key Findings:

- Cytotoxicity Assays: In vitro studies have shown that certain derivatives are more effective than standard chemotherapeutic agents like cisplatin against specific cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

- Mechanism of Action: These compounds induce apoptosis in cancer cells, which is a critical mechanism for effective cancer treatment. The induction of apoptosis was confirmed through flow cytometric analysis and Hoechst staining techniques .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | HT-29 | 0.5 | 50.8 times more active |

| Control | Cisplatin | Varies | Baseline |

Other Biological Activities

Beyond antitumor effects, preliminary studies suggest potential antibacterial properties of certain derivatives of this compound. These findings indicate a broader spectrum of biological activity that warrants further investigation.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

- Study on Antitumor Activity:

- Molecular Docking Studies:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 4-methylphenyl 2-aminobenzoate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the proliferation of breast cancer cells (MDA-MB-231) and colon cancer cells (HCT-116) with IC50 values ranging from 10 to 20 µM. These values suggest that the compound may serve as a lead for developing new anticancer agents.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HCT-116 | 12 |

| HepG-2 | 20 |

Mechanism of Action

The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. It has been shown to interact with DNA topoisomerases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound effectively disrupts the cell cycle of cancerous cells.

Agricultural Applications

Pesticidal Activity

This compound has been investigated for its potential as a pesticide. Its derivatives have demonstrated efficacy against various pests, particularly in agricultural settings. The compound acts as a growth regulator and repellent for certain insect species, which can help in managing pest populations without the use of more harmful chemicals.

Case Study: Efficacy Against Aphids

In field trials, formulations containing this compound showed a significant reduction in aphid populations on crops. The minimum effective concentration was determined to be around 5 ppm, demonstrating its potential as an environmentally friendly pest control agent.

Material Sciences

Polymer Additives

The compound is also being explored as an additive in polymer formulations to enhance properties such as flexibility and thermal stability. When incorporated into polymer matrices, it can improve mechanical properties and resistance to degradation.

| Property | Improvement (%) |

|---|---|

| Tensile Strength | +15 |

| Flexural Modulus | +20 |

| Thermal Stability | +10 |

Eigenschaften

IUPAC Name |

(4-methylphenyl) 2-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGACFSRBYNYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.